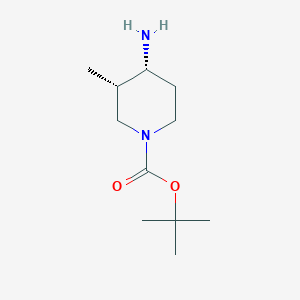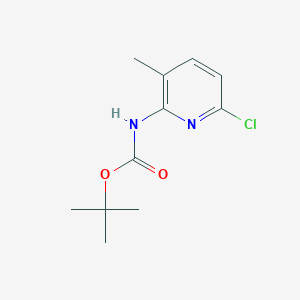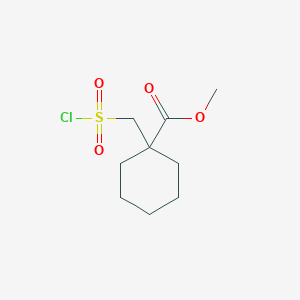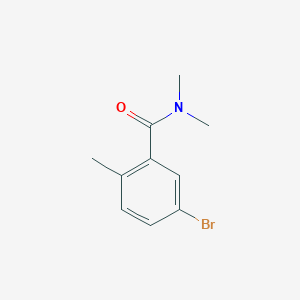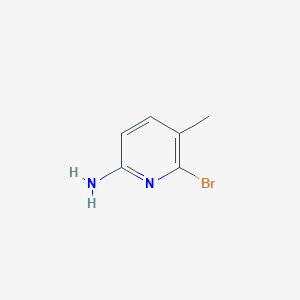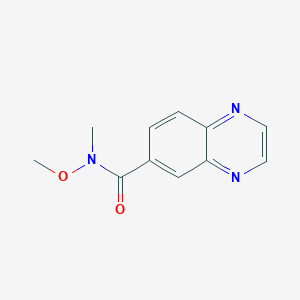![molecular formula C9H13N3O2 B1526097 3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea CAS No. 1251026-72-8](/img/structure/B1526097.png)
3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea
Vue d'ensemble
Description
“3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea” is a chemical compound with the molecular formula C9H13N3O2 . It has a molecular weight of 195.22 . This compound is typically available in powder form .
Molecular Structure Analysis
The molecular structure of “3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea” is characterized by the presence of an amino group (NH2), a urea group (NH2CONH2), and a phenyl group (C6H5) attached to a hydroxyethyl group (CH2CH2OH) .Applications De Recherche Scientifique
- Field : Pharmaceutical Research
- Application : Azo dye derivatives, which can incorporate heterocyclic scaffolds, have shown significant potential in the pharmaceutical sector . They have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
- Method : The synthesis of these derivatives involves a simplistic approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
- Results : The results have shown that the bioactive properties of these compounds can be easily tuned by introducing heterocyclic moieties .
- Field : Synthetic and Biological Applications
- Application : Chalcones, which are precursors of the biosynthesis of flavonoids present in plants, serve a wide range of applications, from synthetic to pharmacological to physical spheres . They have been known to possess enormous biological activities and physical properties like semiconductor, non-linear optical, fluorescence, and electronic properties .
- Method : The presence of reactive α,β-unsaturated carbonyl moiety in chalcones makes them a versatile intermediate in synthesizing various classes of compounds of biological and physical interest .
- Results : The natural and synthetic chalcones exhibit various pharmacological activities such as anti-inflammatory, antitumor, antibacterial, antifungal, antimalarial, antidiabetic, anti-cancer, and anti-tuberculosis .
Azo Dye Derivatives
Chalcones
- Field : Industrial Applications
- Application : This compound may have various industrial applications . However, the specific applications are not mentioned in the source .
- Method : The method of application is not specified in the source .
- Results : The outcomes or results of the applications are not specified in the source .
- Field : Synthetic Chemistry
- Application : 1,2,4-triazole-containing scaffolds are used in the synthesis of nitrogen-containing heterocycles . These compounds are beneficial reagents in controlled multidirectional reactions .
- Method : The use of 3-amino-1,2,4-triazole as an effective mono-, bi- and polynucleophile with different electrophiles in two, three or multi-component and one-pot reaction is one of the suitable procedures to produce these heterocycles .
- Results : The results of these synthetic methodologies are not specified in the source .
4-[4-[Bis(2-hydroxyethyl)amino]phenyl]-4’-nitroazobenzene
1,2,4-Triazole-Containing Scaffolds
- Field : Industrial Applications
- Application : This compound may have various industrial applications . However, the specific applications are not mentioned in the source .
- Method : The method of application is not specified in the source .
- Results : The outcomes or results of the applications are not specified in the source .
- Field : Synthetic Chemistry
- Application : 1,2,4-triazole-containing scaffolds are used in the synthesis of nitrogen-containing heterocycles . These compounds are beneficial reagents in controlled multidirectional reactions .
- Method : The use of 3-amino-1,2,4-triazole as an effective mono-, bi- and polynucleophile with different electrophiles in two, three or multi-component and one-pot reaction is one of the suitable procedures to produce these heterocycles .
- Results : The results of these synthetic methodologies are not specified in the source .
4-[4-[Bis(2-hydroxyethyl)amino]phenyl]-4’-nitroazobenzene
1,2,4-Triazole-Containing Scaffolds
Safety And Hazards
Propriétés
IUPAC Name |
1-amino-3-[4-(2-hydroxyethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-12-9(14)11-8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6,10H2,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDVZFSYMNUEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)NC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



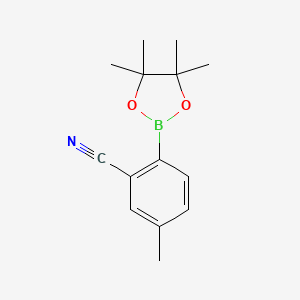

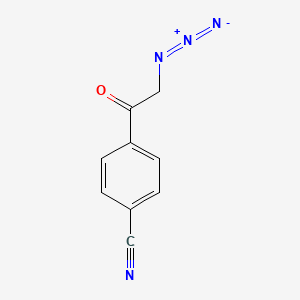
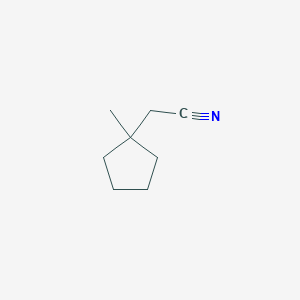
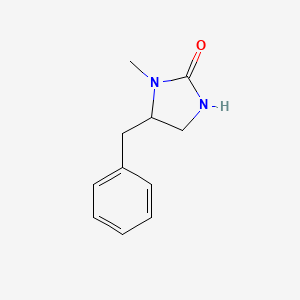
![Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate](/img/structure/B1526022.png)
